molecular formula C10H12ClNO2 B13447758 (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride

Cat. No.: B13447758
M. Wt: 213.66 g/mol
InChI Key: XIBHQJRIPHWZEW-SBSPUUFOSA-N
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Description

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral bicyclic compound featuring a carboxylic acid substituent at position 5 and an amine group at position 3 of the indene scaffold. Its R-configuration at the stereogenic center (C3) is critical for biological interactions, as seen in its role as a synthetic intermediate in the preparation of ENL degraders, such as compound 18 in . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

XIBHQJRIPHWZEW-SBSPUUFOSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)C(=O)O.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Hydrolysis of Protected Precursors

One common synthetic route involves the hydrolysis of protected aminoindane intermediates. According to a patent describing the preparation of (R)-1-aminoindanes, compounds of formula (V) or (VI) are hydrolyzed in high boiling alcoholic solvents such as 1-butanol or 2-butanol to yield the desired aminoindane hydrochlorides. The hydrolysis step is typically followed by extraction and purification using standard organic chemistry techniques (e.g., aqueous workup, crystallization) to isolate the hydrochloride salt in enantiomerically pure form.

Amide Intermediate Route with Subsequent Functional Group Transformations

Research articles on related 2-amino-2,3-dihydro-1H-indene derivatives describe synthetic sequences starting from indene carboxylic acid derivatives, which are converted into amides and then further functionalized. For example, Zhu et al. (2019) detail the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamides via coupling reactions involving amines and carboxylic acid derivatives, followed by purification through flash chromatography. Although this work focuses on amide derivatives, analogous strategies can be adapted for the preparation of the free amino acid hydrochloride by hydrolysis of the amide bond under acidic conditions.

Conversion from Nitrile or Sulfinamide Intermediates

A more recent patent related to aficamten synthesis outlines a multi-step process involving conversion of sulfinamide intermediates to aminoindane compounds. The sulfinamide hydrolysis is performed in aqueous acid to yield the aminoindane hydrochloride salt. This process includes intermediate transformations such as conversion of nitrile groups to amides or amines and subsequent salt formation. The use of bases or solvents like N-methylpyrrolidone and controlled temperature conditions (≤ 25 °C) during hydroxylamine reactions are critical for optimizing yields and stereochemical integrity.

Raw Materials and Reagents

  • Starting materials typically include substituted indene carboxylic acids or their derivatives (esters, amides, nitriles).
  • Halogenated propene derivatives (e.g., 2,3-dichloro-1-propene) are used in some synthetic steps to introduce or modify substituents on the indane ring.
  • Common reagents include bases such as potassium tert-butoxide, coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and acids for hydrolysis steps.

Comparative Summary of Preparation Routes

Preparation Route Key Steps Solvents/Reagents Advantages Limitations
Hydrolysis of protected intermediates Hydrolysis in high boiling alcohols; extraction and purification 1- or 2-butanol, aqueous acid Straightforward; preserves chirality Requires high boiling solvents; multi-step
Amide intermediate synthesis Coupling of amines with carboxylic acid derivatives; flash chromatography THF, bases (t-BuOK), coupling agents Versatile; modular for analog synthesis Additional steps to convert amides to acids
Sulfinamide/nitrile intermediate route Hydrolysis of sulfinamide; hydroxylamine reaction; salt formation Aqueous acid, N-methylpyrrolidone High stereochemical control; scalable Multi-step; requires careful temperature control

Data Table: Key Synthetic Parameters from Literature

Parameter Description/Condition Source
Hydrolysis solvent 1-butanol or 2-butanol Patent EP2181980A1
Hydrolysis temperature Reflux conditions typical for butanol Patent EP2181980A1
Coupling reagent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Journal of Medicinal Chemistry
Base for coupling N,N-diisopropylethylamine (DIPEA) Journal of Medicinal Chemistry
Hydrolysis of sulfinamide Aqueous acid, ≤ 25 °C Patent US11932631B2
Purification Flash chromatography or crystallization Multiple sources

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2 and a molecular weight of 213.66 g/mol. Its bicyclic structure includes an indene moiety, which contributes to its biological activity. The presence of both an amino group and a carboxylic acid enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations.

Scientific Research Applications

1. Drug Discovery and Development

The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery. Studies have shown that it may exhibit various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies indicate that compounds similar to (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Research has suggested that this compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's.

2. Biochemical Studies

The compound is utilized in biochemical assays to evaluate its interaction with biological macromolecules. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess binding affinities and kinetics. These studies provide insights into the therapeutic potential of the compound by revealing how it interacts with proteins or nucleic acids.

Case Study 1: Antitumor Activity

In a study examining various indene derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways. This finding supports further investigation into its use as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound demonstrated its ability to reduce neuronal death in models of oxidative stress. The results indicated that it could potentially be developed into a therapeutic agent for conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a class of 2,3-dihydro-1H-indene derivatives with diverse substituents. Below is a comparative analysis of its structural analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Properties/Applications
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride -COOH at C5, R-configuration at C3 ~213.6 (estimated) 2820101-70-8 Intermediate for ENL degraders; high polarity due to -COOH
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride -COOCH₃ at C5, S-configuration at C3 227.69 1246509-66-9 Ester prodrug; improved lipophilicity for membrane permeability
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride -OH at C5, R-configuration at C3 185.65 169105-03-7 Hydroxyl group enhances hydrogen bonding; potential CNS applications
(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride -Cl at C5, -NH₂ at C1, S-configuration 231.05 1376687-76-1 Chlorine increases electronegativity; explored in anticancer studies
rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride -CH₂OH at C1, racemic mixture 139.60 N/A Methanol substituent alters solubility; racemic form complicates activity

Solubility and Reactivity

  • Carboxylic Acid Derivatives : The -COOH group enhances aqueous solubility but reduces membrane permeability compared to esters (e.g., methyl ester in ) .

Biological Activity

(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic indene structure that includes both an amino group and a carboxylic acid functionality. This configuration is crucial for its interactions with biological systems. The hydrochloride salt form enhances its solubility, making it suitable for various biochemical applications .

Property Details
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
CAS Number2445785-27-1
SolubilitySoluble in aqueous solutions

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways . The presence of both amino and carboxylic functionalities allows for diverse interactions with proteins and nucleic acids.

Therapeutic Potential

  • Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. Its analogs have shown promise in treating conditions such as depression and anxiety .
  • Antitumor Activity : Preliminary studies indicate that compounds similar to (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibit antitumor properties. This is attributed to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory activity, showing the potential to reduce inflammation markers in vitro and in vivo .

Study on Enzyme Inhibition

A recent study investigated the role of this compound as an arginase inhibitor. The compound demonstrated significant inhibition of arginase I and II, with IC50 values indicating potent activity compared to established inhibitors . This suggests its potential use in conditions where arginase activity contributes to pathophysiology.

Interaction Studies

Research utilizing surface plasmon resonance and fluorescence spectroscopy has provided insights into the binding affinities of this compound with various biological macromolecules. These studies highlight its potential as a lead compound in drug discovery efforts targeting specific receptors or enzymes .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds:

Compound Name Structure Features Unique Characteristics
5-AminoindoleAmino group on an indole scaffoldModulates neurotransmitter systems
1-AminoindaneAmine on a saturated bicyclic systemPotential neuropharmacological applications
2-AminobenzylamineAromatic amine structureExhibits diverse biological activities

The unique bicyclic framework of this compound may facilitate distinct interactions within biological systems compared to these analogs .

Q & A

Q. How can divergent results in cytotoxicity assays be addressed?

  • Answer :
  • Replicate studies with standardized cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity.
  • Check for endotoxin contamination : Use Limulus amebocyte lysate (LAL) assays, as endotoxins falsely elevate cytotoxicity.
  • Dose-range refinement : Narrow the range (e.g., 1 nM–10 µM) to identify threshold effects .

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